Synthesis Yield: Methyl 2-(2-Nitrophenoxy)Acetate vs. Isomers via Microwave-Assisted PTC
Under identical microwave and phase-transfer catalysis (PTC) conditions, the synthesis of Methyl 2-(2-nitrophenoxy)acetate achieves a yield of approximately 94% from o-nitrophenol and methyl chloroacetate, compared to yields of ~93% and ~96% for the 3-nitro and 4-nitro isomers from their respective starting materials . While the yields are similar, the reported value for the ortho-isomer confirms it as a viable and high-yielding alternative within this synthetic methodology, which is crucial for process chemists selecting the most atom-economical route for a specific target molecule.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | Approximately 94% |
| Comparator Or Baseline | Methyl 2-(3-nitrophenoxy)acetate: ~93%; Methyl 2-(4-nitrophenoxy)acetate: ~96% |
| Quantified Difference | Yield within a narrow range (93-96%) for all isomers |
| Conditions | Reaction of substituted phenol with methyl chloroacetate under microwave irradiation and phase-transfer catalysis (PTC) |
Why This Matters
This data confirms that the ortho-isomer can be synthesized with efficiency comparable to its meta- and para- analogs, validating its choice when the ortho-geometry is required for downstream applications without a yield penalty.
